3'-Fluoro-4'-n-pentoxy-2,2,2-trifluoroacetophenone

Description

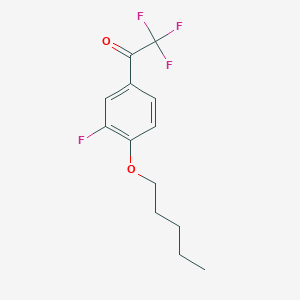

3'-Fluoro-4'-n-pentoxy-2,2,2-trifluoroacetophenone (CAS: 1256467-18-1) is a fluorinated acetophenone derivative with the molecular formula C₁₃H₁₄F₄O₂ and a molecular weight of 286.25 g/mol. The compound features:

- A trifluoroacetyl group (–COCF₃) at the 2-position.

- A 3'-fluoro substituent on the aromatic ring.

- A 4'-n-pentoxy group (–O–C₅H₁₁), contributing to enhanced lipophilicity compared to shorter alkoxy chains.

This structure combines electron-withdrawing fluorine atoms and an alkoxy chain, making it valuable in pharmaceutical intermediates, agrochemicals, and materials science. Its synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions .

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-fluoro-4-pentoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F4O2/c1-2-3-4-7-19-11-6-5-9(8-10(11)14)12(18)13(15,16)17/h5-6,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOFREOVBCUDCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-4’-n-pentoxy-2,2,2-trifluoroacetophenone typically involves the introduction of the fluoro and trifluoromethyl groups onto an acetophenone backbone. One common method includes the Friedel-Crafts acylation of a fluorinated benzene derivative with a pentoxy-substituted acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to achieve the desired purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoro-4’-n-pentoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluoro substituent.

Major Products:

Oxidation: Formation of trifluoroacetic acid derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acetophenones with various functional groups.

Scientific Research Applications

3’-Fluoro-4’-n-pentoxy-2,2,2-trifluoroacetophenone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-Fluoro-4’-n-pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key Trends in Properties

- Lipophilicity : The n-pentoxy group in the target compound increases logP (≈3.2) compared to methoxy (logP ≈2.1) or butyl (logP ≈2.8) derivatives, enhancing membrane permeability .

- Electron Effects: Fluorine atoms at the 2- and 3'-positions stabilize the carbonyl group via inductive effects, increasing resistance to hydrolysis compared to non-fluorinated analogues .

- Thermal Stability: Trifluoroacetyl derivatives generally exhibit higher melting points (e.g., 86–88°C for the target compound) than non-fluorinated acetophenones due to stronger intermolecular interactions .

Reactivity and Functionalization

- The pentoxy chain can undergo ether cleavage under acidic conditions, while the trifluoroacetyl group is resistant to nucleophilic attack, enabling selective modifications .

- Fluorine substitution at the 3'-position directs electrophilic substitution to the 5'-position, a feature exploited in synthesizing polysubstituted aromatics .

Biological Activity

3'-Fluoro-4'-n-pentoxy-2,2,2-trifluoroacetophenone is a fluorinated organic compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by the presence of trifluoromethyl and pentoxy groups, suggests potential applications in medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H14F3O2

- Molecular Weight : 288.25 g/mol

- CAS Number : 1443329-84-7

The compound features a fluorinated acetophenone backbone with a pentoxy side chain, which may influence its interaction with biological targets.

Research indicates that fluorinated compounds often exhibit unique biological activities due to their electronic properties. The trifluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability. The pentoxy group may also contribute to the compound's interaction with various biological receptors.

Pharmacological Effects

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress in cells.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it could inhibit cholinesterases or other hydrolases, which are essential in neurotransmitter regulation.

- Antimicrobial Properties : There is evidence that fluorinated acetophenones can possess antimicrobial activity against various bacterial strains. This activity is likely due to the disruption of bacterial cell membranes.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various fluorinated compounds, including this compound. The results demonstrated that the compound exhibited significant scavenging activity against free radicals in vitro.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was tested against acetylcholinesterase (AChE). Results indicated moderate inhibition compared to standard inhibitors like donepezil.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.